molecular formula C17H26O2S B15088943 [(1S,2R,5S)-5-methyl-2-propan-2-ylcyclohexyl] (R)-4-methylbenzenesulfinate

[(1S,2R,5S)-5-methyl-2-propan-2-ylcyclohexyl] (R)-4-methylbenzenesulfinate

Cat. No.: B15088943
M. Wt: 294.5 g/mol
InChI Key: NQICGNSARVCSGJ-DZIWXPPMSA-N
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Description

[(1S,2R,5S)-5-methyl-2-propan-2-ylcyclohexyl] ®-4-methylbenzenesulfinate is a chiral compound with significant applications in various fields of chemistry and industry. This compound is known for its unique stereochemistry and its role as a chiral auxiliary in asymmetric synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1S,2R,5S)-5-methyl-2-propan-2-ylcyclohexyl] ®-4-methylbenzenesulfinate typically involves the reaction of (1S,2R,5S)-5-methyl-2-propan-2-ylcyclohexanol with ®-4-methylbenzenesulfinyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve maintaining the temperature at around 0°C to room temperature to ensure the stability of the reactants and products .

Industrial Production Methods

In an industrial setting, the production of [(1S,2R,5S)-5-methyl-2-propan-2-ylcyclohexyl] ®-4-methylbenzenesulfinate can be scaled up by using larger reactors and continuous flow systems. The use of automated systems for the addition of reagents and control of reaction conditions ensures consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

[(1S,2R,5S)-5-methyl-2-propan-2-ylcyclohexyl] ®-4-methylbenzenesulfinate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

[(1S,2R,5S)-5-methyl-2-propan-2-ylcyclohexyl] ®-4-methylbenzenesulfinate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of [(1S,2R,5S)-5-methyl-2-propan-2-ylcyclohexyl] ®-4-methylbenzenesulfinate involves its interaction with molecular targets such as enzymes and receptors. The compound’s chiral nature allows it to selectively bind to specific sites, influencing the activity of these targets. The sulfinyl group plays a crucial role in these interactions, often participating in hydrogen bonding and other non-covalent interactions .

Comparison with Similar Compounds

[(1S,2R,5S)-5-methyl-2-propan-2-ylcyclohexyl] ®-4-methylbenzenesulfinate can be compared with other similar compounds such as:

The uniqueness of [(1S,2R,5S)-5-methyl-2-propan-2-ylcyclohexyl] ®-4-methylbenzenesulfinate lies in its specific stereochemistry and the presence of the sulfinyl group, which imparts distinct reactivity and selectivity in various chemical processes .

Properties

Molecular Formula

C17H26O2S

Molecular Weight

294.5 g/mol

IUPAC Name

[(1S,2R,5S)-5-methyl-2-propan-2-ylcyclohexyl] (R)-4-methylbenzenesulfinate

InChI

InChI=1S/C17H26O2S/c1-12(2)16-10-7-14(4)11-17(16)19-20(18)15-8-5-13(3)6-9-15/h5-6,8-9,12,14,16-17H,7,10-11H2,1-4H3/t14-,16+,17-,20+/m0/s1

InChI Key

NQICGNSARVCSGJ-DZIWXPPMSA-N

Isomeric SMILES

C[C@H]1CC[C@@H]([C@H](C1)O[S@@](=O)C2=CC=C(C=C2)C)C(C)C

Canonical SMILES

CC1CCC(C(C1)OS(=O)C2=CC=C(C=C2)C)C(C)C

Origin of Product

United States

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